molecular formula C11H13N3O2S B15261822 Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B15261822
M. Wt: 251.31 g/mol
InChI Key: CRGQSLTYURBVQH-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core. Its structure includes a methyl ester group at position 5, an aminomethyl substituent at position 3, and methyl groups at positions 4 and 4.

The synthesis of such derivatives typically begins with aminothiazole formation using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate (75% yield), followed by Boc protection (90% yield) and Suzuki cross-coupling reactions to introduce aryl groups (70% yield). Subsequent reductions and functional group modifications (e.g., amidation, urea formation) yield target compounds .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H13N3O2S/c1-5-8(11(15)16-3)6(2)13-10-9(5)7(4-12)14-17-10/h4,12H2,1-3H3

InChI Key

CRGQSLTYURBVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[5,4-b]pyridine compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the aminomethyl group , converting it into an imine or amide derivative. This reaction is typically mediated by oxidizing agents like molecular oxygen (O₂) under basic or acidic conditions. The ester group remains intact during this process.

Reaction Type Conditions Product Key Observations
OxidationBasic aqueous solution, O₂Formation of imine/amide derivativePreserves ester functionality

Substitution Reactions

The methyl ester group and aminomethyl moiety are prone to nucleophilic substitution:

  • Ester hydrolysis : The ester group can hydrolyze under acidic or alkaline conditions to form a carboxylic acid.

  • Aminomethyl modification : The primary amine in the aminomethyl group can react with electrophiles (e.g., aldehydes, ketones) to form secondary or tertiary amines.

Reaction Type Conditions Product Key Observations
Ester hydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid derivativeRetains thiazolo[5,4-b]pyridine core
Aminomethyl alkylationAlkyl halide, baseAlkylated amine derivativeEnhances lipophilicity for biological activity

Coupling Reactions

The compound participates in cross-coupling reactions (e.g., Suzuki, Heck) facilitated by the aromatic heterocyclic system. These reactions introduce new substituents at the pyridine ring, enabling structural diversification.

Reaction Type Conditions Product Key Observations
Suzuki couplingPalladium catalyst, boronic acidAryl-substituted derivativeExpands conjugation in the aromatic system

Condensation Reactions

The compound can undergo cyclization reactions with β-diketones or diketones under catalytic conditions (e.g., acetic acid, O₂ atmosphere). These reactions form fused bicyclic structures, as seen in analogous thiazolo-pyridine derivatives .

Reaction Type Conditions Product Key Observations
β-Diketone condensationAcOH, O₂, 130°CBicyclic thiazolo-pyridine derivativeHigh yields (80–90%) achieved in similar systems

Biological Interaction Mechanisms

While not a classical chemical reaction, the compound’s enzyme inhibition (e.g., PI3K) involves reversible binding to the active site, leveraging its aminomethyl group for hydrogen bonding and charge interactions. This interaction is central to its therapeutic potential in oncology.

Scientific Research Applications

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival . The compound’s structure allows it to form strong interactions with the active site of PI3K, leading to its inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be better understood by comparing it to analogous derivatives. Below is a detailed analysis:

Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS: 2059927-63-6)

  • Key Differences: Ester Group: Ethyl ester vs. methyl ester. Substituent at Position 3: Hydroxymethyl (-CH₂OH) vs. aminomethyl (-CH₂NH₂).
  • Molecular Weight : 266.32 g/mol vs. 251.29 g/mol (calculated for the methyl derivative).
  • Synthesis : Similar core scaffold synthesis but diverges in esterification and functionalization steps .

[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol (CAS: 2060044-33-7)

  • Key Differences: Position 5 Substituent: Methanol (-CH₂OH) replaces the methyl ester. Bioactivity: Discontinued commercial availability suggests possible stability issues or insufficient efficacy in preliminary studies .
  • Molecular Formula : C₁₀H₁₃N₃OS vs. C₁₁H₁₃N₃O₂S (methyl ester derivative).

Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS: 189452-07-1)

  • Key Differences :
    • Substituents at Positions 4 and 6 : 4-Methyl and 6-isopropyl groups vs. 4,6-dimethyl groups. The bulkier isopropyl group may sterically hinder interactions with target proteins, altering inhibitory potency.
    • Ester Group : Ethyl ester vs. methyl ester, as above .

Triazolothiadiazole Derivatives (e.g., 3-Alkyl/Aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles)

  • Structural Contrast: These compounds feature a triazole-thiadiazole fused system instead of thiazolo-pyridine. Bioactivity: Known for antimicrobial, anti-inflammatory, and plant growth-regulating properties, but distinct from thiazolo-pyridines’ kinase inhibition profile .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
This compound C₁₁H₁₃N₃O₂S 251.29 -CH₂NH₂ (position 3), -COOCH₃ (position 5), -CH₃ (positions 4,6) Basic amine for solubility; ester for metabolic stability
Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₂H₁₄N₂O₃S 266.32 -CH₂OH (position 3), -COOCH₂CH₃ (position 5), -CH₃ (positions 4,6) Polar hydroxyl group enhances solubility; ethyl ester increases lipophilicity
[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol C₁₀H₁₃N₃OS 223.30 -CH₂NH₂ (position 3), -CH₂OH (position 5), -CH₃ (positions 4,6) Reduced steric bulk; potential for oxidation or esterification
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate C₁₃H₁₇N₃O₂S 283.36 -CH₂NH₂ (position 3), -COOCH₂CH₃ (position 5), -CH₃ (position 4), -CH(CH₃)₂ (position 6) Steric hindrance from isopropyl may affect binding affinity

Research Findings and Implications

  • Synthetic Efficiency : Methyl derivatives generally exhibit higher yields in amidation and deprotection steps compared to ethyl or bulkier analogs, as seen in intermediates like compound 5 (80% yield) .
  • Bioactivity: The aminomethyl group in the target compound may enhance interactions with c-KIT’s ATP-binding pocket, while methyl esters balance metabolic stability and solubility . Ethyl esters, though more lipophilic, may suffer from faster enzymatic hydrolysis in vivo .
  • Discontinued Derivatives: Compounds like [3-(aminomethyl)-4,6-dimethyl-...]methanol (CAS: 2060044-33-7) were likely withdrawn due to instability or insufficient target engagement, underscoring the carboxylate group’s importance .

Biological Activity

Methyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the thiazole class, which is known for its pharmacological versatility. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_2O_2S, indicating the presence of both nitrogen and sulfur atoms that contribute to its biological activity. The thiazole ring structure is essential for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. This compound has shown promising results in vitro against various cancer cell lines. For instance:

  • Cell Line Studies : In a study evaluating the compound's cytotoxic effects on human liver carcinoma (HepG-2) cells, it exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions:

  • In Vitro Testing : The compound was tested against various bacterial strains, showing significant inhibition of growth at low concentrations. This activity is attributed to the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity:

  • COX-2 Inhibition : Studies indicate that this compound inhibits cyclooxygenase-2 (COX-2) activity effectively. Its IC50 values were comparable to those of established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Key findings include:

  • Substituent Effects : Variations in substituents on the thiazole ring significantly influence biological activity. For example, the presence of electron-withdrawing groups enhances anticancer potency while maintaining low toxicity profiles .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HepG-2 Cells : A recent study demonstrated that this compound induces apoptosis through mitochondrial pathways and caspase activation in HepG-2 cells.
  • Antimicrobial Efficacy : Another study reported that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

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